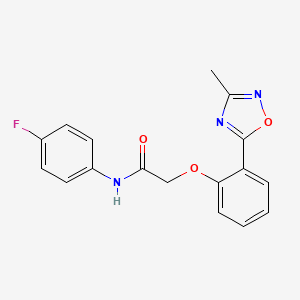
5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, its inhibition of acetylcholinesterase activity is responsible for the observed effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been reported to inhibit acetylcholinesterase activity, which is responsible for the degradation of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which improves cognitive function and memory.
実験室実験の利点と制限
One advantage of using 5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, its inhibition of acetylcholinesterase activity makes it a promising candidate for the treatment of Alzheimer's disease. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and dosage control.
将来の方向性
There are several future directions for the research on 5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole. One direction is to study its potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand its mechanism of action and optimize its potency and selectivity. Finally, research is needed to develop safe and effective formulations for its clinical use.
合成法
The synthesis of 5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole has been reported using different methods, including the reaction of 2-bromoaniline with 2-methoxy-7-methylquinoline-3-carbaldehyde, followed by cyclization with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 2-bromobenzoic acid with 2-methoxy-7-methylquinoline-3-carbaldehyde, followed by cyclization with thionyl chloride and hydrazine hydrate.
科学的研究の応用
5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, as it has been reported to inhibit acetylcholinesterase activity, which is responsible for the degradation of acetylcholine in the brain.
特性
IUPAC Name |
5-(2-bromophenyl)-3-(2-methoxy-7-methylquinolin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c1-11-7-8-12-10-14(18(24-2)21-16(12)9-11)17-22-19(25-23-17)13-5-3-4-6-15(13)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPXRWBJMYMGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=CC=C4Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

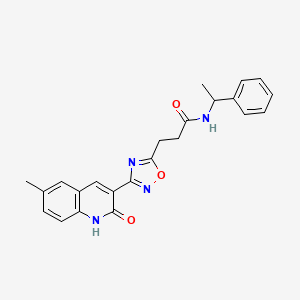
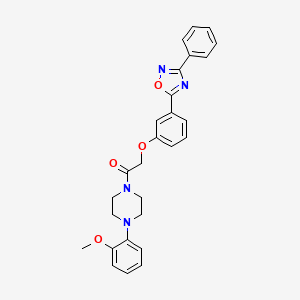
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
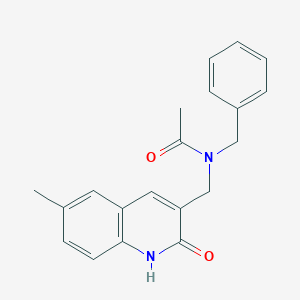

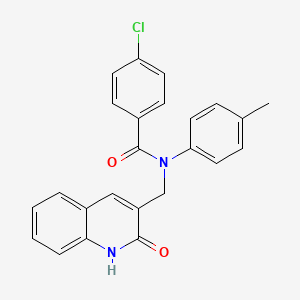

![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)
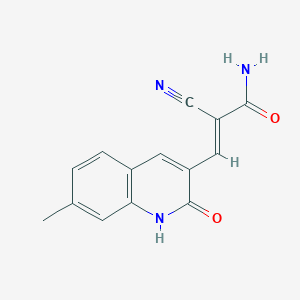

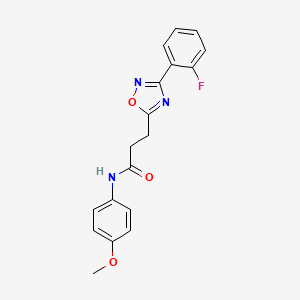
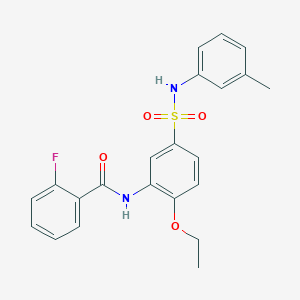
![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)
